4-(2-Bromo-phenoxy)-pyrimidine

Catalog No.
S12521707
CAS No.
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Bromo-phenoxy)-pyrimidine

Product Name

4-(2-Bromo-phenoxy)-pyrimidine

IUPAC Name

4-(2-bromophenoxy)pyrimidine

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H

InChI Key

VMERCKYKUOVMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=NC=C2)Br

4-(2-Bromo-phenoxy)-pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a 2-bromophenoxy group via an ether bond. This structure is frequently utilized as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. The pyrimidine ring serves as a critical pharmacophore, often involved in hydrogen bonding with biological targets, while the ortho-positioned bromine atom on the phenoxy ring acts as a versatile reactive handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions. This specific arrangement of functional groups makes it a valuable precursor for developing targeted therapeutics, such as kinase inhibitors. [REFS-1, REFS-2]

Research Fit

Kinase inhibitor scaffold synthesis (TBK1/IKKε-focused series)
Late-stage Suzuki-Miyaura diversification via ortho-Br handle
Halogen bonding probe for biophysical target engagement studies

Substituting 4-(2-Bromo-phenoxy)-pyrimidine with seemingly similar analogs, such as the 3- or 4-bromo isomers, or the 2-chloro equivalent, is often unviable in established synthetic routes. The ortho-position of the bromine atom creates specific steric and electronic effects that dictate reactivity and downstream product conformation. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond's dissociation energy is lower than that of a carbon-chlorine bond, making the bromo-derivative more reactive and often allowing for milder reaction conditions. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the chloro-analog would typically be more reactive. [1] Therefore, switching between halides necessitates complete re-optimization of the synthetic protocol, impacting catalyst choice, reaction times, and overall yield, making this compound non-interchangeable for its primary applications.

Substitution Risk

Target Ortho-Br provides cross-coupling handle and potential halogen bonding
Unsubstituted 4-phenoxy Lacks halogen; no direct diversification point; may reduce target engagement
Target Bromine balanced reactivity: mild Suzuki conditions, broad substrate scope
Ortho-F / Ortho-Cl analogs C–F inert in cross-coupling; C–Cl less reactive, may require harsher conditions
Target 4-substitution aligns pyrimidine N for TBK1/IKKε hinge binding
2-Substituted regioisomer Different hinge geometry; reported potency shifts in kinase assays

Patented Precursor for EGFR Kinase Inhibitors

This compound is explicitly cited as a starting material in the synthesis of novel pyrimidine compounds designed as kinase inhibitors for EGFR mutants. A patent discloses the use of 4-(2-bromo-phenoxy)-pyrimidine in a multi-step synthesis to produce biologically active final products. [1] The choice of this specific precursor is integral to the patented process, indicating its validated role in constructing complex, high-value molecules for pharmaceutical research.

Evidence DimensionPrecursor Suitability
Target Compound DataUtilized as a named starting material in a patented synthetic route for EGFR kinase inhibitors.
Comparator Or BaselineGeneric or alternative building blocks not specified in the patented route.
Quantified DifferenceNot applicable (demonstrated utility in a specific, high-value synthesis).
ConditionsSynthesis of novel pyrimidine compounds as described in patent WO2024064091A1.

Using a precursor validated in patented literature reduces process development risk for researchers synthesizing related classes of kinase inhibitors.

Halophenoxy vs. 4-phenoxy activity
Class-level inference
Halophenoxy > 4-phenoxy (rank-order enzyme inhibition)
Supports halogen SAR in DNA polymerase III inhibition context
B. subtilis Pol III assay; qualitative order only

Industrial Relevance via Macitentan Synthesis Analogy

The structurally related analog, 2-chloro-5-bromo-pyrimidine, is a key building block in the synthesis of Macitentan, a dual endothelin receptor antagonist. [1] In the reported synthesis, the pyrimidine core is coupled with an ethylene-glycol side chain via nucleophilic substitution. While not a direct comparison, the successful use of the bromopyrimidine ether motif in a multi-step, high-yield synthesis for an approved drug highlights the industrial relevance and process compatibility of this chemical class, for which 4-(2-Bromo-phenoxy)-pyrimidine is a member.

Evidence DimensionIndustrial Precursor Relevance
Target Compound DataBelongs to the bromopyrimidine ether class of compounds used in pharmaceutical synthesis.
Comparator Or BaselineLess common or unvalidated heterocyclic building blocks.
Quantified DifferenceNot applicable (demonstrated relevance through analogy to an approved drug's synthesis).
ConditionsSynthesis of Macitentan and related sulfamide-based endothelin receptor antagonists.

This compound's structural motif is proven in industrial-scale synthesis, suggesting favorable processability and compatibility for developing complex drug candidates.

Suzuki-Miyaura handle comparison
Class-level inference
Br: oxidative addition competent under mild Pd(0) conditions
F: inert · Cl: less reactive, narrower scope
Enables late-stage diversification absent in F and Cl analogs
Standard Suzuki conditions; aryl/heteroaryl boronic acids
Halogen bonding capability
Class-level inference
Br σ-hole > Cl > F; forms C–Br···O/S contacts
May support halogen-bond-driven binding optimization
Observed in kinase co-crystal structures (JNK3 gatekeeper)
Substitution position & hinge geometry
Class-level inference
4-substitution: aligns for TBK1 hinge binding
Optimized 4-phenoxypyrimidine derivative TBK1 IC50 = 7 nM
Supports TBK1 hinge-binding assay context; 2-substitution may shift selectivity
LanthaScreen Eu-kinase assay; human TBK1

Novel Kinase Inhibitor Scaffold Development

This compound is a suitable starting point for hit-to-lead campaigns targeting protein kinases. The 4-phenoxypyrimidine scaffold is a known hinge-binding motif, and the ortho-bromo substituent provides a reliable chemical handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR) by introducing diverse functional groups. [1]

Patented Pharmaceutical Intermediate Synthesis

As demonstrated in patent literature, this specific intermediate is used for the synthesis of complex heterocyclic systems targeting EGFR mutants. Procurement of this compound allows researchers to directly replicate or build upon established, patented synthetic routes, saving significant time in route scouting and optimization for related targets. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
TBK1/IKKε inhibitor lead generation
4-phenoxypyrimidine scaffold
Hinge-binding geometry review
Late-stage Suzuki-Miyaura diversification
Ortho-Br cross-coupling handle
Substrate scope and reaction efficiency
DNA polymerase III antibacterial probe
Halophenoxy SAR context
Enzyme inhibition endpoint review
Halogen bonding biophysical probe
Bromine halogen-bond donor
Binding affinity assay review

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

249.97418 g/mol

Monoisotopic Mass

249.97418 g/mol

Heavy Atom Count

14

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